

# Butyrate's Influence on Immune Cell Differentiation and Function: A Technical Guide

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## Compound of Interest

Compound Name: Butyrate

Cat. No.: B1204436

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## Abstract

**Butyrate**, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fiber in the colon, is a pivotal signaling molecule that bridges gut microbiota and the host immune system. It functions as a primary energy source for colonocytes and as a potent immunomodulator, primarily through the inhibition of histone deacetylases (HDACs) and activation of specific G-protein coupled receptors (GPCRs).[1][2] This technical guide provides an in-depth analysis of the mechanisms through which **butyrate** influences the differentiation and function of key immune cell populations, including T cells, macrophages, dendritic cells, and B cells. It summarizes quantitative data, details relevant experimental protocols, and visualizes complex signaling and logical pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

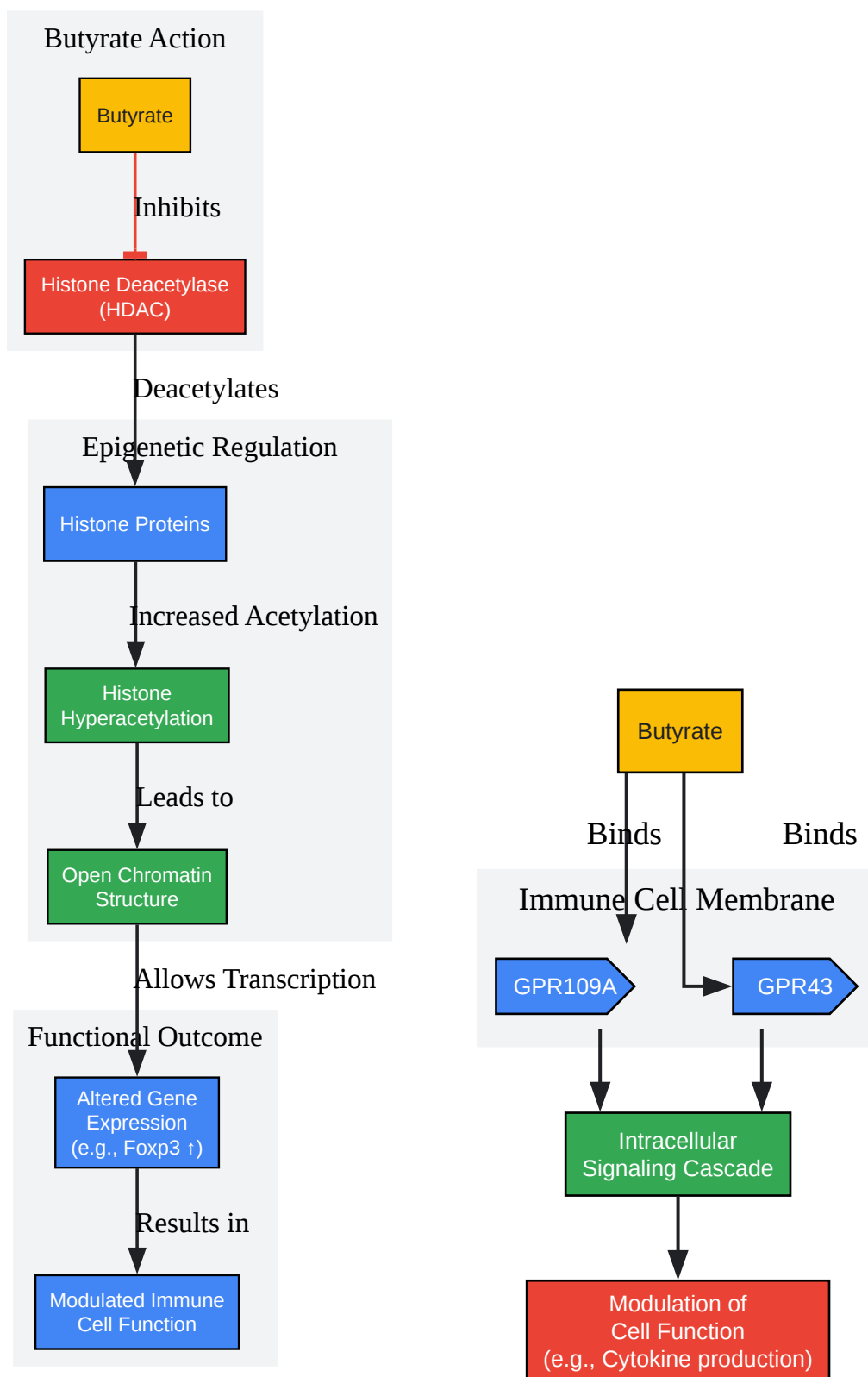
## Core Mechanisms of Butyrate Action

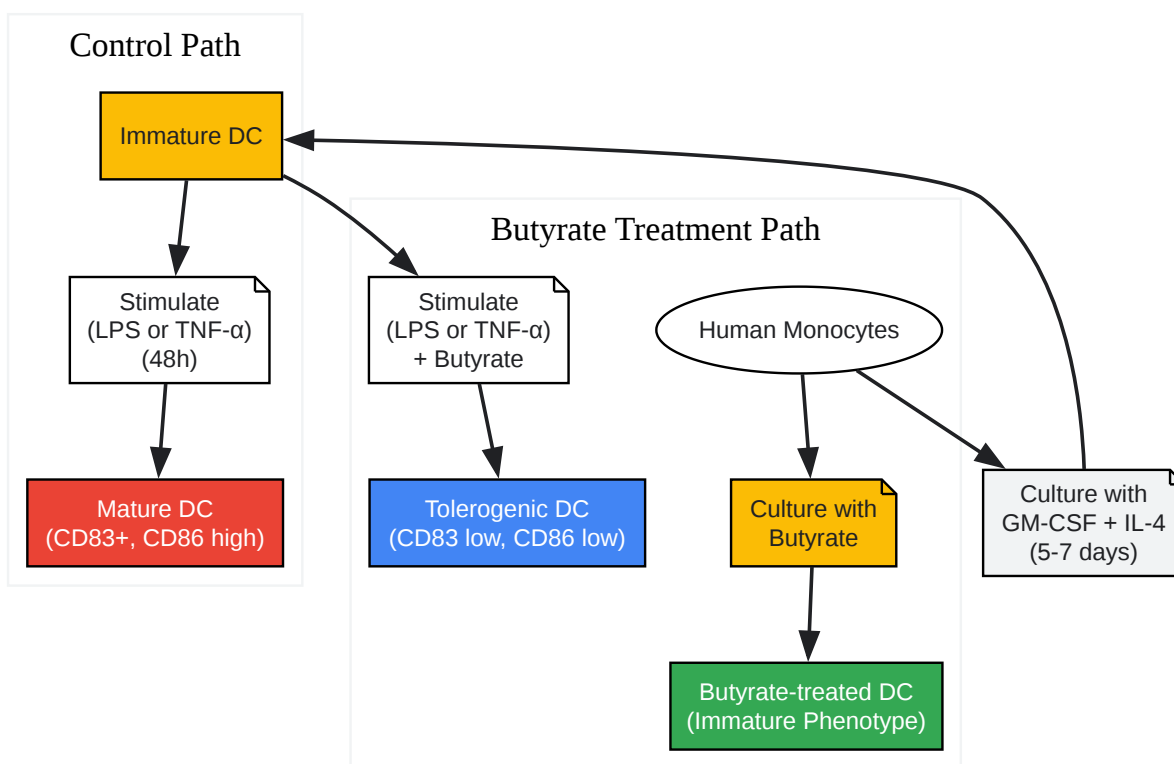
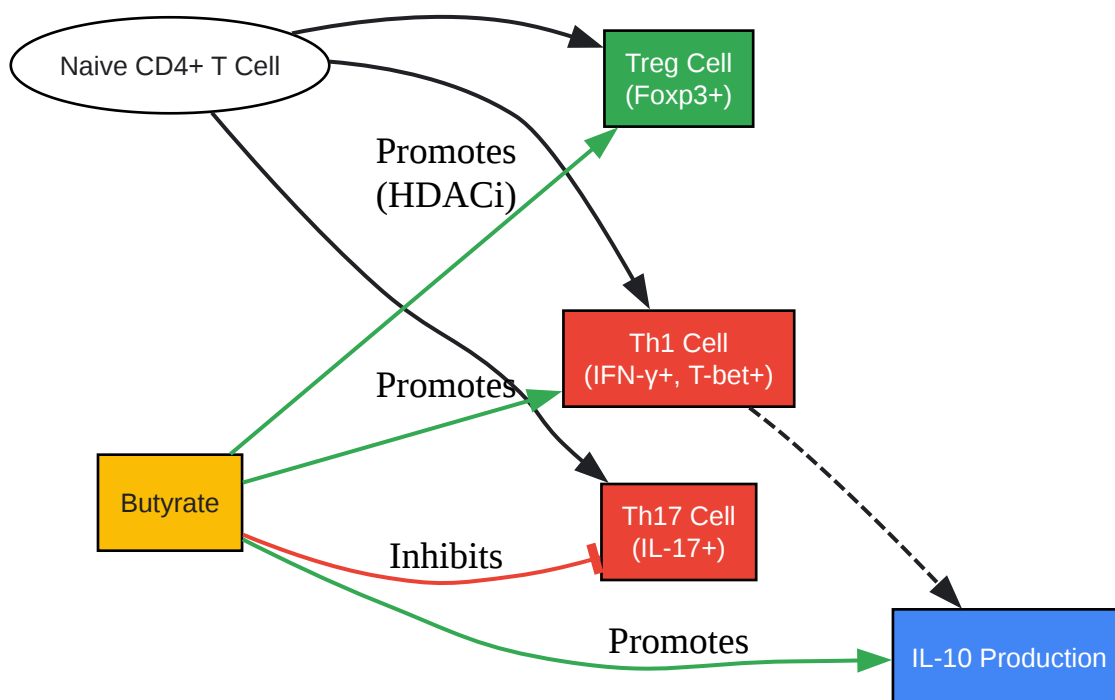
**Butyrate** exerts its pleiotropic effects on immune cells through two primary, well-documented mechanisms.

### Histone Deacetylase (HDAC) Inhibition

**Butyrate** is a potent inhibitor of class I and IIa HDACs.[1][3] By inhibiting HDACs, **butyrate** prevents the removal of acetyl groups from histones, leading to a state of histone hyperacetylation.[4] This epigenetic modification results in a more open chromatin structure, enhancing the accessibility of transcription factors to gene promoters and altering the

expression of key immunomodulatory genes.[3][4] For example, in T cells, HDAC inhibition by **butyrate** enhances histone H3 acetylation in the promoter and conserved non-coding sequence regions of the Foxp3 locus, a master regulator for regulatory T cells.[5][6] This mechanism is central to many of **butyrate**'s anti-inflammatory effects.[2][7]





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